molecular formula C15H15NS B2590902 5-(4-isopropylphenyl)-5H-thieno[2,3-c]pyrrole CAS No. 338977-11-0

5-(4-isopropylphenyl)-5H-thieno[2,3-c]pyrrole

Cat. No.: B2590902
CAS No.: 338977-11-0
M. Wt: 241.35
InChI Key: ZECOJRGSSXZYEH-UHFFFAOYSA-N
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Description

“5-(4-isopropylphenyl)-5H-thieno[2,3-c]pyrrole” is a complex organic compound that contains a pyrrole ring. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH . It is a colorless volatile liquid that darkens readily upon exposure to air . Substituted derivatives are also called pyrroles, e.g., N-methylpyrrole, C4H4NCH3 .


Synthesis Analysis

Pyrrole synthesis has gained much attention due to its remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application . The Paal-Knorr Pyrrole Synthesis is one of the most common methods for synthesizing pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia . Other synthetic approaches include the synthesis of pyrrole derivatives and their utilization for the preparation of pyrrolo-pyrimidine derivatives .


Molecular Structure Analysis

Pyrrole is a 5-membered aromatic heterocycle, like furan and thiophene. Unlike furan and thiophene, it has a dipole in which the positive end lies on the side of the heteroatom, with a dipole moment of 1.58 D . In CDCl3, it has chemical shifts at 6.68 (H2, H5) and 6.22 (H3, H4) .


Physical and Chemical Properties Analysis

Pyrrole has a nutty odor . It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is a 5-membered aromatic heterocycle, like furan and thiophene .

Scientific Research Applications

Synthesis and Application in Organic Electronics

5-(4-isopropylphenyl)-5H-thieno[2,3-c]pyrrole derivatives have been synthesized and applied in the development of organic electronic devices. The synthesis strategies often involve constructing compound libraries using these molecules as scaffolds due to their unique electronic and structural properties. For instance, hexahydro-2H-thieno[2,3-c]pyrrole derivatives have been synthesized for their potential use in drug discovery and organic electronic applications, showcasing their versatility as a low molecular weight, polar scaffold suitable for creating 3D-shaped molecules with desirable electronic properties (Yarmolchuk et al., 2011).

Photovoltaic Applications

Derivatives of this compound have been explored for their application in photovoltaics, particularly in bulk heterojunction solar cells. For example, the synthesis and characterization of oligomers based on 2,5-bis(2-thienyl)-N-arylpyrrole for bulk heterojunction solar cells demonstrated the potential of these compounds in achieving desirable photovoltaic properties, such as broad absorption spectra and suitable energy levels for electron donation, leading to improved power conversion efficiency in solar cell devices (Tamilavan et al., 2012).

Electrochromic Devices and Smart Windows

The unique electronic and optical properties of this compound derivatives also make them suitable for applications in electrochromic devices and smart windows. These applications exploit the compounds' ability to undergo reversible redox reactions, leading to significant changes in their optical properties. For instance, a study on the electrosynthesis and electrochromism of crosslinked polydithienylpyrrole with diphenylpyrenylamine subunits highlighted the potential of thieno[2,3-c]pyrrole-based polymers in developing electrochromic devices with fast response times, good cycling stability, and multi-colored anodic electrochromism, which are essential characteristics for smart window technologies (Kung et al., 2020).

Safety and Hazards

Pyrrole is flammable with a risk of ignition. Vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back. Containers may explode when heated. Thermal decomposition can lead to the release of irritating gases and vapors .

Future Directions

Microwave-assisted synthesis of pyrroles has emerged as a new green method in organic synthesis since it provides short reaction time, high yields, and high product purities along with a decrease in the rate of by-product formation . This approach is environment-friendly and has seen significant development in recent years .

Properties

IUPAC Name

5-(4-propan-2-ylphenyl)thieno[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NS/c1-11(2)12-3-5-14(6-4-12)16-9-13-7-8-17-15(13)10-16/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECOJRGSSXZYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C=C3C=CSC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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